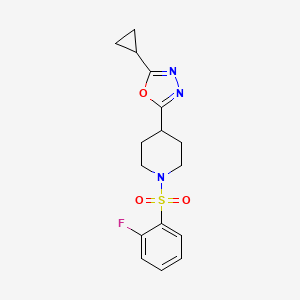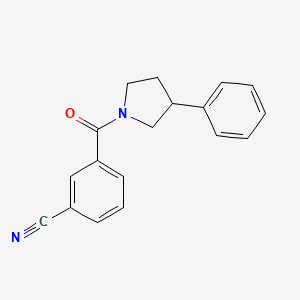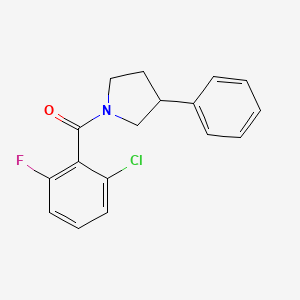![molecular formula C14H19N3O2S B6581992 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 1209705-44-1](/img/structure/B6581992.png)
1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methanesulfonylpiperidin-4-yl)methyl-1H-1,3-benzodiazole, or 1-MSPMB, is a novel compound with a wide range of potential applications in the scientific research field. It is an important building block for synthesizing various organic molecules and can be used in various types of experiments. 1-MSPMB is a white, crystalline solid with a melting point of 170-171 °C and a molecular weight of 321.4 g/mol. It is a relatively new compound, first synthesized in 2013, and has since been studied for its potential uses in various scientific fields.
科学研究应用
1-MSPMB has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of peptides, and as a building block for the synthesis of various other organic molecules. It has also been studied for its potential use in drug discovery and development, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, it has been studied for its potential use in the synthesis of polymers and for its potential as a drug delivery vehicle.
作用机制
1-MSPMB has been found to act as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition is believed to be due to the compound's ability to interact with the active site of the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
1-MSPMB has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, as it has been found to scavenge reactive oxygen species. Additionally, it has been found to have anti-inflammatory properties, as it has been shown to reduce the expression of certain pro-inflammatory cytokines. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
实验室实验的优点和局限性
1-MSPMB has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal reagent for use in organic synthesis. Additionally, it is relatively inexpensive, making it an attractive option for use in research applications. However, there are some limitations to its use in lab experiments. For example, it has a relatively low solubility in water, making it difficult to use in certain experiments. Additionally, its potential to inhibit the activity of certain enzymes may interfere with the results of certain experiments.
未来方向
1-MSPMB has a wide range of potential applications in the scientific research field, and there are many possible future directions for its use. For example, it could be studied further for its potential use in drug discovery and development. Additionally, it could be studied for its potential to inhibit the growth of certain cancer cell lines. It could also be studied further for its potential use as a drug delivery vehicle, as it has been found to interact with certain enzymes involved in drug metabolism. Additionally, it could be studied further for its potential to scavenge reactive oxygen species and for its potential anti-inflammatory properties. Finally, it could be studied further for its potential use in the synthesis of polymers.
合成方法
1-MSPMB is synthesized by a two-step process. The first step involves the reaction of 4-methanesulfonylpiperidine with 1-chloro-3-methyl-1H-1,3-benzodiazole in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the desired product, 1-MSPMB. The second step involves the purification of the product through recrystallization.
属性
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20(18,19)17-8-6-12(7-9-17)10-16-11-15-13-4-2-3-5-14(13)16/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFHOINSLVAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581916.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B6581922.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6581928.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B6581946.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)

![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)

